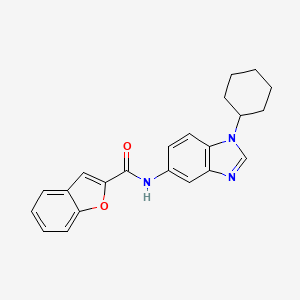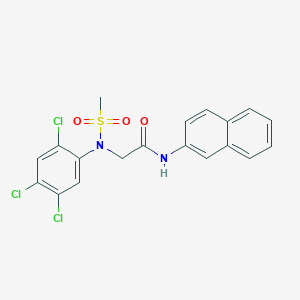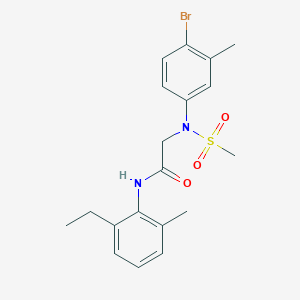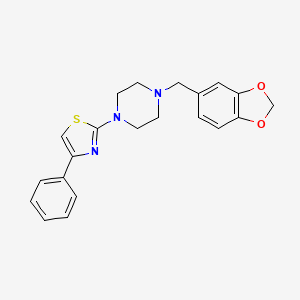
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide
Descripción general
Descripción
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide, also known as CXB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CXB is a benzimidazole derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. This compound selectively inhibits COX-2, while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 makes this compound a promising candidate for the treatment of pain and inflammation-related disorders.
Biochemical and Physiological Effects
This compound has been found to exhibit unique biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in the inflammatory response. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is easy to synthesize, and its purity and yield can be easily determined through various analytical techniques. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, this compound has some limitations for lab experiments. Its solubility in water is low, making it difficult to administer in aqueous solutions. This compound also exhibits poor bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide. One potential direction is to explore its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment. Another direction is to investigate the potential of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of these disorders. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as most of the studies to date have been conducted in vitro or in animal models.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been explored in this paper. This compound has the potential to be developed into a novel therapeutic agent for the treatment of pain and inflammation-related disorders, cancer, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzofuran-2-carboxamide has been found to exhibit potential therapeutic applications in various scientific research fields. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. This compound has also been found to exhibit antitumor activity, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(1-cyclohexylbenzimidazol-5-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-22(21-12-15-6-4-5-9-20(15)27-21)24-16-10-11-19-18(13-16)23-14-25(19)17-7-2-1-3-8-17/h4-6,9-14,17H,1-3,7-8H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZOAHTYQFVLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-bromophenyl)amino]-N-phenylnicotinamide](/img/structure/B3506371.png)
![2-[(4-chlorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B3506377.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B3506388.png)
![N-[4-(aminosulfonyl)benzyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B3506403.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3506405.png)
![2-(4-chlorophenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3506409.png)
![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3506417.png)


![isopropyl 3-{[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3506439.png)
![ethyl 4-({[2-(anilinocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B3506453.png)

![(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B3506462.png)
![1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B3506467.png)
